molecular formula C19H13ClN2O2 B12136964 4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide

4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide

Cat. No.: B12136964
M. Wt: 336.8 g/mol
InChI Key: VWRGHWJDGRLDPP-UHFFFAOYSA-N
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Description

4-chloro-N-({3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide is a complex organic compound with a unique structure that includes a chloro-substituted benzamide group and a tricyclic azatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the tricyclic azatricyclo intermediate. This intermediate is then reacted with a chloro-substituted benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated compounds. Substitution reactions can result in a variety of functionalized benzamide derivatives.

Scientific Research Applications

4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-N-({3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide include:

  • 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

Uniqueness

The uniqueness of 4-chloro-N-({3-oxo-2-azatricyclo[6310^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}methyl)benzamide lies in its specific structural features, such as the chloro-substituted benzamide group and the tricyclic azatricyclo framework

Properties

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

4-chloro-N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]benzamide

InChI

InChI=1S/C19H13ClN2O2/c20-13-7-4-11(5-8-13)18(23)21-10-12-6-9-16-17-14(12)2-1-3-15(17)19(24)22-16/h1-9H,10H2,(H,21,23)(H,22,24)

InChI Key

VWRGHWJDGRLDPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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